molecular formula C9H11ClO4S2 B1522532 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1258639-68-7

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B1522532
CAS No.: 1258639-68-7
M. Wt: 282.8 g/mol
InChI Key: ZJOWCZXFVXWKDQ-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is characterized by its molecular structure, which includes a benzene ring substituted with methanesulfonyl and sulfonyl chloride groups at specific positions. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 2,5-dimethylbenzene. The reaction conditions include the use of chlorosulfonic acid and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or distillation, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or hydrocarbons.

  • Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and esters.

  • Biology: It is used in the study of enzyme inhibition and as a tool in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 3,5-dimethylbenzenesulfonyl chloride and 4-methanesulfonylbenzenesulfonyl chloride. its unique substitution pattern and reactivity profile distinguish it from these compounds. The presence of both methanesulfonyl and sulfonyl chloride groups on the benzene ring enhances its reactivity and versatility in various chemical reactions.

Comparison with Similar Compounds

  • 3,5-Dimethylbenzenesulfonyl chloride

  • 4-Methanesulfonylbenzenesulfonyl chloride

  • 2,4-Dimethylbenzenesulfonyl chloride

Properties

IUPAC Name

2,5-dimethyl-3-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-6-4-8(15(3,11)12)7(2)9(5-6)16(10,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOWCZXFVXWKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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